3,3-Difluoro-6-azabicyclo[3.1.1]heptane
Description
3,3-Difluoro-6-azabicyclo[3.1.1]heptane (CAS: 1878904-30-3) is a bicyclic amine featuring a fused bicyclo[3.1.1]heptane scaffold with two fluorine atoms at the 3-position and a nitrogen atom at the 6-position . This compound is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure and the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and modulate physicochemical properties. Its trifluoroacetate salt form is commonly utilized in drug discovery for improved solubility and handling .
Properties
IUPAC Name |
3,3-difluoro-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-4-1-5(3-6)9-4/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUJBBQBXHBPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1N2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural Analogues in the 3-Azabicyclo[3.1.1]heptane Family
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Contains a benzyl group at the 3-position and a ketone at the 6-position.
- Applications : A versatile intermediate for synthesizing bioactive molecules, such as Compound 10 (3-benzyl-6-endo-hydroxy-6-exo-trifluoromethyl-3-azabicyclo[3.1.1]heptane hydrochloride), which exhibits high thermal stability (m.p. >220°C) .
- Key Differences : The absence of fluorine substituents and presence of a ketone group reduce its metabolic stability compared to the difluoro analog.
6-endo-3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
- Structure : Features a hydroxyl group at the 6-endo position and a benzyl group at the 3-position.
- Properties : Density = 1.184 g/cm³; predicted boiling point = 337.8°C .
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
- Structure : Incorporates a second nitrogen atom at the 6-position.
Heteroatom-Modified Bicyclic Systems
6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
- Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane.
- Properties : The oxygen atom alters ring strain and electronic properties, leading to distinct reactivity patterns. This compound was synthesized with 97.5% purity via multistep reactions involving mesylation and amine coupling .
- Comparison : Replacement of CH₂ with oxygen reduces lipophilicity, impacting membrane permeability relative to nitrogen- or carbon-only analogs.
Azabicyclo[3.2.0]heptane Derivatives
Fluorinated Derivatives
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Structure : Contains a trifluoromethyl group at the 6-position.
- Comparison : Unlike 3,3-difluoro substitution, the trifluoromethyl group may increase metabolic stability but reduce solubility due to greater hydrophobicity.
6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Data Table: Comparative Properties of Selected Compounds
Pharmacological and Industrial Relevance
- Drug Discovery : Fluorinated bicyclic amines are prioritized for their ability to balance lipophilicity and metabolic stability. For example, 3,3-difluoro derivatives are explored in protease inhibitors and GPCR modulators .
- Material Science : Rigid bicyclic frameworks serve as chiral ligands in asymmetric catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
